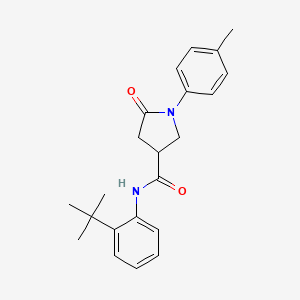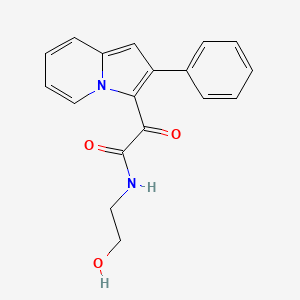![molecular formula C16H25NO2 B4998933 1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4998933.png)
1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPEP and is a pyrrolidine analog of the popular drug, MDPV. DMPEP is a stimulant and has shown to have effects similar to other pyrrolidine analogs. The purpose of
Mécanisme D'action
DMPEP is a stimulant that acts on the central nervous system by increasing the release of dopamine and norepinephrine. It has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the brain, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
DMPEP has been shown to have several biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. DMPEP has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased wakefulness and arousal. Additionally, DMPEP has been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMPEP has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller doses in experiments. DMPEP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is the lack of information on its long-term effects, making it difficult to use in chronic studies. Additionally, DMPEP has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for the study of DMPEP. One direction is the investigation of its potential therapeutic applications. DMPEP has been shown to have stimulant properties, and its effects on dopamine and norepinephrine transporters suggest that it may be useful in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders characterized by deficits in these neurotransmitters. Another direction is the investigation of its potential adverse effects, particularly its cardiovascular effects. Further studies are needed to determine the long-term effects of DMPEP and its potential for abuse.
Conclusion:
In conclusion, DMPEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is simple, and it has been used in several scientific studies to investigate its effects on dopamine and norepinephrine transporters. DMPEP has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine its potential therapeutic applications and adverse effects.
Méthodes De Synthèse
DMPEP can be synthesized using a simple method that involves the reaction of 2-(2,6-dimethylphenoxy)ethanol with pyrrolidine in the presence of a strong acid catalyst. The reaction takes place at room temperature and the yield of DMPEP is usually high. This synthesis method has been used by several researchers to obtain DMPEP for their studies.
Applications De Recherche Scientifique
DMPEP has been used in several scientific studies due to its potential applications. It has been used as a reference standard in analytical chemistry studies for the development of analytical methods for the detection of pyrrolidine analogs. DMPEP has also been used in pharmacological studies to investigate its effects on dopamine and norepinephrine transporters. Additionally, DMPEP has been used in toxicology studies to investigate its toxicity and potential adverse effects.
Propriétés
IUPAC Name |
1-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-6-5-7-15(2)16(14)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGWPVWFWKTMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B4998884.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4998921.png)




![2,6-di-tert-butyl-4-[(2,3-dimethoxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4998956.png)